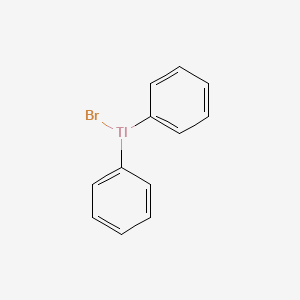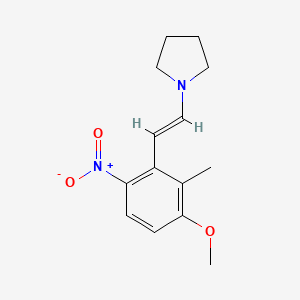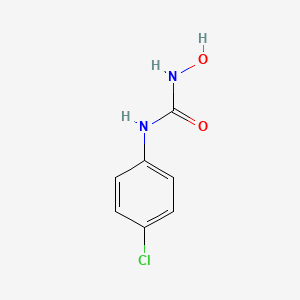
1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with two chlorinated phenyl groups attached at the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea typically involves the reaction of 2-chloroaniline with 2,6-dichloroaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions: 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylureas.
科学的研究の応用
1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea has found applications in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 1-(2-Chlorophenyl)-3-phenylurea
- 1-(2,6-Dichlorophenyl)-3-phenylurea
- 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea
Comparison: 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea is unique due to the presence of two chlorinated phenyl groups, which can significantly influence its reactivity and properties compared to similar compounds. The additional chlorine atoms can enhance its binding affinity to molecular targets and alter its chemical behavior, making it distinct in its applications and effects.
特性
CAS番号 |
82745-09-3 |
|---|---|
分子式 |
C13H9Cl3N2O |
分子量 |
315.6 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-(2,6-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-4-1-2-7-11(8)17-13(19)18-12-9(15)5-3-6-10(12)16/h1-7H,(H2,17,18,19) |
InChIキー |
DDXNFYJZPRCFGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=CC=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



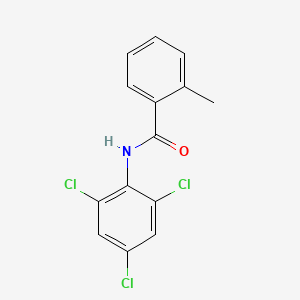
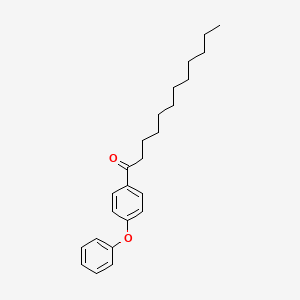
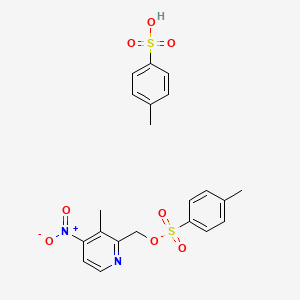
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)

